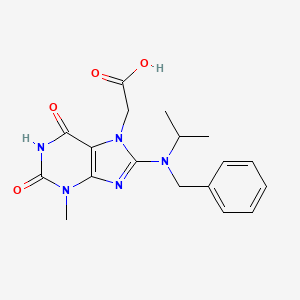

2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid” is a complex organic molecule. It contains functional groups such as carboxylic acids and esters . The structure is the product of a carboxylic acid and an alcohol .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of carboxylic acids and esters , the alkylation of amines , and possibly the use of reactions such as the Friedel-Crafts alkylation . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Both carboxylic acids and esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . In a carboxylic acid, the second oxygen atom also bonds to a hydrogen atom. In an ester, the second oxygen atom bonds to another carbon atom .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, carboxylic acids can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction . Additionally, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Applications De Recherche Scientifique

Synthesis and Modification of Nucleoside Analogues

Research on compounds similar to the queried chemical often focuses on synthesizing nucleoside analogues, which are essential in medicinal chemistry for their antiviral and anticancer properties. For instance, the synthesis of acyclic nucleoside and nucleotide analogs derived from amino purines showcases methodologies that could be applicable for modifying the compound of interest, potentially altering its biological activity or enhancing its pharmaceutical relevance (Janeba, Holý, & Masojídková, 2000).

Carbohydrate Chemistry

Another area of research involves the modification of sugars and sugar analogues, which has profound implications in developing therapeutics for various diseases. Studies on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids demonstrate complex reactions that could be relevant for exploring the bioactivity of the compound , potentially leading to new drug discoveries (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Antibacterial Activity

Compounds with similar structural features have been synthesized and evaluated for their antibacterial activity, highlighting the potential of such molecules in addressing bacterial resistance. The synthesis and evaluation of 1, 4-Benzoxazine analogues for their antibacterial properties against various strains present a framework for assessing the compound of interest in antimicrobial studies (Kadian, Maste, & Bhat, 2012).

Reactivity and Synthesis of Heterocyclic Systems

The reactivity of bifunctional compounds in synthesizing heterocyclic systems is another area of interest. Studies on the use of bifunctional starting materials to generate unique substituted heterocyclic compounds provide insights into reaction mechanisms and synthetic strategies that could be relevant for exploring the reactivity and potential applications of the compound (Ghandi, Zarezadeh, & Taheri, 2010).

Mécanisme D'action

The mechanism of action of this compound is not clear without additional context. If it is a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological targets. For example, acetic acid is an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Orientations Futures

The future directions for research and development involving this compound would depend on its intended use and properties. For example, if it is a drug or biologically active compound, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects . Alternatively, if it is a chemical reagent, future research could focus on finding new reactions or applications for it .

Propriétés

IUPAC Name |

2-[8-[benzyl(propan-2-yl)amino]-3-methyl-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-11(2)22(9-12-7-5-4-6-8-12)17-19-15-14(23(17)10-13(24)25)16(26)20-18(27)21(15)3/h4-8,11H,9-10H2,1-3H3,(H,24,25)(H,20,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXIFWWQMCGZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2879885.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)